

Fmoc-beta-Ala-Pro-OH for modifying peptide backbone rigidity.

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Compound of Interest

Compound Name: *Fmoc-beta-Ala-Pro-OH*

CAS No.: 2171246-67-4

Cat. No.: B1460116

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Application Note: Engineering Backbone Rigidity with **Fmoc-beta-Ala-Pro-OH**

Executive Summary

This guide details the application of **Fmoc-beta-Ala-Pro-OH**, a dipeptide building block used to engineer specific conformational constraints and proteolytic stability into peptide backbones.

Unlike standard

-amino acid insertions, this motif combines the conformational restriction of Proline (Pro) with the backbone expansion of

-Alanine (

-Ala).

Key Application:

- Induction of Pseudo-Turns: Disrupts

-helices and

-sheets to nucleate stable turn structures.

- Proteolytic Resistance: The non-canonical backbone spacing (carbons) prevents recognition by standard proteases (e.g., chymotrypsin, pepsin).
- Prevention of On-Resin Aggregation: The "kink" structure disrupts inter-chain hydrogen bonding during Solid Phase Peptide Synthesis (SPPS).

Mechanistic Insight: The "Flexible-Rigid" Paradox

To effectively use **Fmoc-beta-Ala-Pro-OH**, one must understand why this specific combination is superior to sequential coupling of its parts.

Structural Synergy

- Proline (The Anchor): Proline is the only coded amino acid where the side chain connects to the backbone nitrogen, locking the (phi) dihedral angle at approximately -65° . This creates a rigid "kink" that restricts the conformational space of the peptide.
- -Alanine (The Spacer):
 - Ala introduces an extra methylene group () into the backbone. While this locally increases flexibility (adding rotatable bonds), it globally disrupts the hydrogen bonding pattern required for -helices () or -sheets.

The Result: When coupled as a unit, the

-Ala-Pro motif acts as a "structural circuit breaker." It forces the peptide chain to fold back on itself (turn induction) while shielding the bond from enzymatic cleavage.

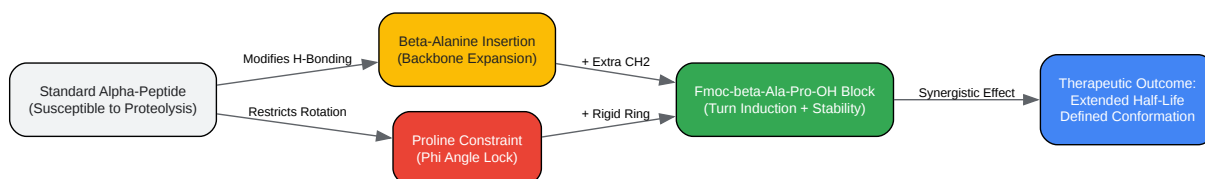
The "Block Coupling" Advantage

Synthesizing this sequence stepwise (Coupling Fmoc-Pro-OH, then Fmoc-

-Ala-OH) on-resin is hazardous due to Diketopiperazine (DKP) formation.

- Stepwise Risk: If Proline is the C-terminal residue attached to the resin, removing the Fmoc group from the penultimate residue (-Ala) generates a free amine that can back-bite the ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct (DKP).
- Block Solution: Using **Fmoc-beta-Ala-Pro-OH** eliminates this risk entirely because the critical amide bond is pre-formed and stable.

Visualization: Mechanism of Action



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Figure 1: The synergistic effect of combining backbone expansion (

-Ala) with conformational restriction (Pro) to engineer stable peptidomimetics.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate **Fmoc-beta-Ala-Pro-OH** into a growing peptide chain using Fmoc chemistry.

Materials & Reagents

- Resin: 2-Chlorotrityl Chloride (CTC) or Rink Amide (depending on C-term requirement).

- Building Block: **Fmoc-beta-Ala-Pro-OH** (Purity >98%).
- Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
 - Note: HATU/DIEA is acceptable but risks over-activation if not monitored.
- Solvent: DMF (N,N-Dimethylformamide), peptide grade.

Step-by-Step Coupling Protocol

Step	Action	Critical Technical Note
1. Swelling	Swell resin in DMF for 30 min.	Essential for solvating the polymer matrix to access internal sites.
2. Deprotection	Remove Fmoc from previous AA using 20% Piperidine/DMF (min).[1]	Ensure positive UV monitoring or Chloranil test if previous AA was secondary.
3. Activation	Dissolve 3.0 eq Fmoc-beta-Ala-Pro-OH and 3.0 eq Oxyma in minimal DMF. Add 3.0 eq DIC.	Pre-activate for 2-3 minutes only. Do not use base (DIEA) with DIC to avoid racemization.
4. Coupling	Add activated solution to resin. [1][2] Shake at RT for 60-90 min.	The Proline C-term is sterically hindered; extended time ensures completion.
5. Validation	Perform Kaiser Test (Ninhydrin).	Expectation: Resin beads should be colorless (No free amines).
6. Capping	(Optional) Acetic Anhydride/Pyridine.	Recommended if Kaiser test shows slight color to terminate unreacted chains.
7. Deprotection	Remove Fmoc from the -Ala N-terminus (Standard conditions).	The exposed amine is primary (-amine). Subsequent couplings proceed normally.

Troubleshooting the "Difficult Sequence"

If the Kaiser test remains positive after Step 4:

- Do NOT extend reaction time > 2 hours. (Risk of side reactions).

- Re-couple: Wash resin, then repeat Step 3-4 using HATU/HOAt/DIEA (1:1:2 eq) for 45 mins.
- Solvent Magic: Use a solvent mixture of DMF:DMSO (80:20) to disrupt aggregation if the peptide sequence is hydrophobic.

Analytical Validation

Upon cleavage (95% TFA / 2.5% TIS / 2.5% H₂O), the peptide should be analyzed via RP-HPLC and ESI-MS.

Expected Mass Shift:

- Formula:

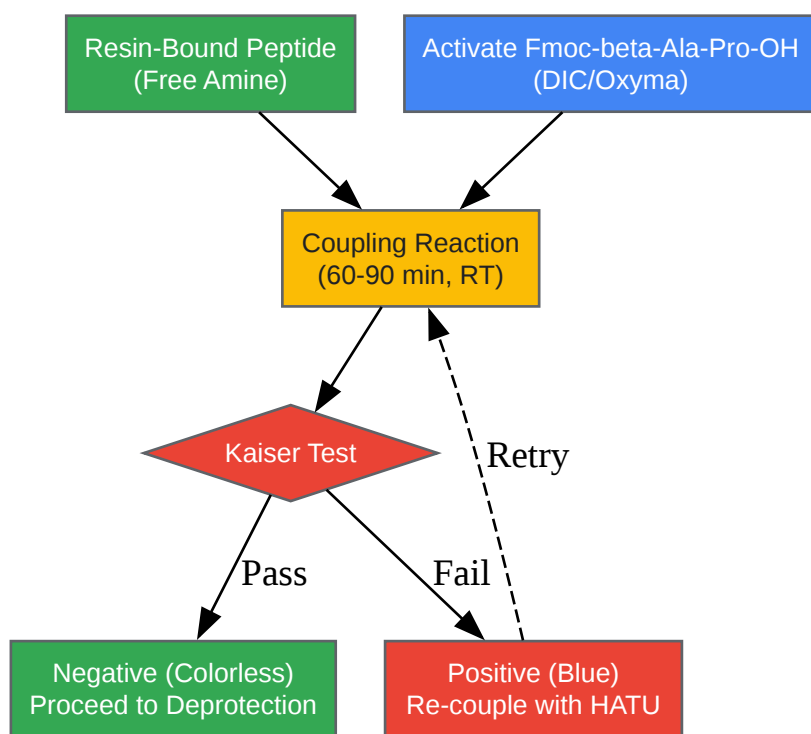
(Fmoc-protected block).

- Residue Mass: The insertion adds 142.16 Da (Pro: 97.12 +
-Ala: 71.08 - H₂O: 18.02 - 2H (bond formation) ... Correction:
 - Pro residue: 97.05 Da.
 - -Ala residue: 71.04 Da.
 - Total Mass Addition: ~168.09 Da.

Chromatographic Behavior: Peptides containing this motif often show broadened peaks or split peaks in HPLC at room temperature.

- Cause: Cis/Trans isomerization of the Xaa-Pro amide bond.
- Solution: Run HPLC at 60°C. If peaks coalesce into a single sharp peak, the impurity is a conformer, not a contaminant.

Workflow Diagram: SPPS Integration



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Figure 2: Decision tree for the incorporation of the dipeptide block during solid-phase synthesis.

References

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